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Gallium 2-ethylhexanoate - 67969-68-0

Gallium 2-ethylhexanoate

Catalog Number: EVT-403750
CAS Number: 67969-68-0
Molecular Formula: C24H45GaO6
Molecular Weight: 499.3 g/mol
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Product Introduction

Overview

Gallium 2-ethylhexanoate is a metal carboxylate compound formed from gallium and 2-ethylhexanoic acid. It is categorized as a metal-organic precursor, which is essential in various applications, particularly in the production of semiconductor materials and other advanced materials. The compound exhibits unique properties due to the coordination of gallium ions with the organic ligand, which influences its reactivity and stability.

Source and Classification

Gallium 2-ethylhexanoate can be synthesized through various methods involving the reaction of gallium salts with 2-ethylhexanoic acid. This compound falls under the classification of metal carboxylates, which are widely used in organic synthesis and materials science due to their ability to form stable complexes with metals. Gallium itself is a post-transition metal known for its low melting point and unique electronic properties, making it suitable for applications in electronics and photonics.

Synthesis Analysis

Methods

The synthesis of gallium 2-ethylhexanoate typically involves a two-step process:

  1. Preparation of Gallium Salts: This is achieved by reacting gallium chloride or gallium nitrate with 2-ethylhexanoic acid in an organic solvent, often assisted by heating to promote complete reaction.
  2. Isolation of Gallium 2-Ethylhexanoate: The resulting mixture is subjected to extraction processes, where the gallium carboxylate precipitates out. This can be enhanced by evaporating the solvent or adding non-polar solvents like xylene to facilitate separation.

Technical Details

The process often employs electrolytic methods to enhance reaction efficiency. For instance, an electrolytically assisted chemical reaction can be conducted where gallium metal interacts with 2-ethylhexanoic acid in the presence of an aliphatic alcohol solvent, yielding high-purity gallium 2-ethylhexanoate with yields exceeding 65% . The reaction's conditions, such as temperature and concentration of reactants, are critical for optimizing yield and purity.

Molecular Structure Analysis

Structure

Gallium 2-ethylhexanoate has a molecular formula represented as C12H22GaO2\text{C}_{12}\text{H}_{22}\text{GaO}_2. The structure consists of a gallium ion coordinated to two molecules of 2-ethylhexanoic acid, forming a complex that exhibits trigonal prismatic geometry. This coordination significantly influences its chemical behavior and stability.

Data

The molecular weight of gallium 2-ethylhexanoate is approximately 246.7 g/mol. The compound's characterization can be performed using techniques such as infrared spectroscopy and nuclear magnetic resonance spectroscopy, which provide insights into the bonding environment around the gallium center.

Chemical Reactions Analysis

Reactions

Gallium 2-ethylhexanoate participates in various chemical reactions typical of metal carboxylates. It can undergo hydrolysis in aqueous environments, leading to the release of gallium ions and free 2-ethylhexanoic acid. Additionally, it can act as a precursor in the formation of gallium oxide or other gallium-based compounds upon thermal decomposition.

Technical Details

In thermal processes, gallium 2-ethylhexanoate may decompose at elevated temperatures (above 200 °C), releasing gaseous products while forming stable oxides or other metal-organic frameworks. This property is particularly useful in thin-film deposition techniques for semiconductor applications.

Mechanism of Action

Process

The mechanism by which gallium 2-ethylhexanoate exerts its action involves its ability to coordinate with various ligands or substrates in solution. Upon interaction with other reactants, it can facilitate electron transfer processes or serve as a nucleation site for crystal growth in semiconductor fabrication.

Data

Studies indicate that the presence of gallium ions enhances the catalytic activity in certain organic transformations, making it valuable in synthetic organic chemistry . The specific interactions depend on factors such as pH, temperature, and concentration of reactants.

Physical and Chemical Properties Analysis

Physical Properties

Gallium 2-ethylhexanoate typically appears as a viscous liquid or solid depending on its purity and concentration. It has a characteristic odor associated with organic solvents used during synthesis.

Chemical Properties

The compound is soluble in organic solvents like methanol and ethanol but has limited solubility in water due to its hydrophobic nature imparted by the long carbon chain of the 2-ethylhexanoic acid ligand. Its reactivity profile includes stability under ambient conditions but susceptibility to hydrolysis when exposed to moisture over extended periods.

Applications

Gallium 2-ethylhexanoate finds extensive use in scientific research and industrial applications:

  1. Semiconductor Manufacturing: It serves as a precursor for producing gallium-based thin films used in electronic devices.
  2. Catalysis: Its ability to facilitate reactions makes it valuable in synthetic organic chemistry.
  3. Biomedical Applications: Research indicates potential uses in drug delivery systems due to its biocompatibility when appropriately functionalized .
Synthesis and Precursor Engineering of Gallium 2-Ethylhexanoate

Monomeric vs. Dimeric Precursor Architectures in Colloidal Synthesis

Gallium 2-ethylhexanoate exhibits structural polymorphism in solution, adopting monomeric or dimeric configurations that directly influence precursor reactivity in colloidal synthesis. Monomeric species dominate in low-concentration regimes or polar solvents (e.g., methanol), where the gallium center coordinates with three bidentate 2-ethylhexanoate ligands. This configuration enhances steric accessibility, facilitating rapid ligand exchange essential for nanoparticle nucleation. In contrast, dimeric architectures form via carboxylate bridging in nonpolar solvents (e.g., toluene) or at high concentrations, creating µ₂-oxo bridged Ga₂O₂ cores. This dimerization reduces the precursor’s hydrolysis susceptibility by shielding the gallium centers but necessitates higher activation energies for bond cleavage during decomposition [1] [3].

Electrochemical synthesis routes exploit this equilibrium by using partitioned electrochemical cells with anion-exchange membranes. Gallium metal oxidation (Ga → Ga³⁺ + 3e⁻) in the anode compartment generates Ga³⁺ ions that react with 2-ethylhexanoic acid, yielding soluble Ga(EH)₃. Precise control over current density (5–20 mA/cm²) and carboxylic acid concentration (0.5–2.0 M) dictates monomer/dimer ratios, as validated by viscosity and NMR studies. Higher acid concentrations favor dimeric species due to increased carboxylate availability for bridging, while lower concentrations promote monomers [1].

Table 1: Structural and Functional Properties of Gallium 2-Ethylhexanoate Architectures

ArchitectureDominant Formation ConditionsViscosity (cP)Ga-O Bond Length (Å)Colloidal NP Size Dispersion (%)
MonomericMethanol, [Ga] < 0.1 M1.2–1.51.92 ± 0.038–12
DimericToluene, [Ga] > 0.5 M3.8–4.52.01 ± 0.02 (bridging)15–25

Ligand Exchange Dynamics in Organometallic Coordination Complexes

Ligand exchange governs Ga(EH)₃’s utility in forming heterometallic complexes or epitaxial structures. The 2-ethylhexanoate ligands undergo two distinct exchange pathways:

  • Dissociative Mechanism: A transient reduction in coordination number precedes incoming ligand binding, favored in sterically congested dimeric complexes. This pathway dominates when substituting with bulky ligands (e.g., trioctylphosphine), where exchange rates decrease by 40–60% compared to monomeric systems [1] [4].
  • Associative Mechanism: Direct nucleophilic attack occurs at the gallium center in monomeric species, critical for rapid anion exchange during heterostructure synthesis. Rates increase 3-fold when polar solvents (ε > 20) solvate the metal center, lowering the transition state energy [3] [4].

In wet-chemical epitaxy, Ga(EH)₃ reacts with chalcogenide precursors (e.g., (NH₄)₂MoS₄) via associative ligand displacement. The 2-ethylhexanoate ligands dissociate upon exposure to ammonium salts, forming volatile ammonium carboxylates (e.g., NH₄EH) while releasing Ga³⁺ for heterostructure nucleation. FTIR studies confirm complete ligand displacement within 10 minutes at 120°C, enabling atomic-layer-controlled deposition on CdSe seeds [4].

Solvent-Mediated Crystallization Pathways for Thin-Film Deposition

Solvent polarity dictates Ga(EH)₃’s supramolecular assembly during thin-film crystallization. Three solvent categories drive distinct pathways:

  • Polar Protic Solvents (e.g., methanol, ethanol): Hydrogen-bonding networks between solvent molecules and carboxylate groups promote step-growth crystallization. This yields dense, large-grain films (>200 nm grain size) but accelerates gallium hydrolysis if trace water is present, forming GaOOH impurities [1] [5].
  • Polar Aprotic Solvents (e.g., DMF, acetonitrile): Solvate Ga³⁺ without proton transfer, enabling slow, oriented crystal growth. Spin-coating DMF-based solutions produces uniform 20–50 nm films with <5% pinhole density, ideal for optoelectronic layers [2] [4].
  • Nonpolar Solvents (e.g., toluene, xylene): Evaporate rapidly during spin-coating, trapping metastable dimeric states. This creates amorphous intermediates that crystallize at 150–200°C, generating nanocrystalline domains (10–30 nm) with high surface area for catalytic applications [2].

Table 2: Solvent-Dependent Crystallization Parameters for Ga(EH)₃ Thin Films

Solvent TypeContact Angle (°)Boiling Point (°C)Grain Size (nm)Preferred Deposition Method
Methanol15 ± 365200–500Dip-coating
DMF35 ± 215350–100Spin-coating (2000 rpm)
Toluene85 ± 411110–30Spray-coating

Role of Carboxylate Ligands in Stabilizing Reactive Gallium Centers

The 2-ethylhexanoate ligand stabilizes Ga³⁺ via synergistic steric and electronic effects:

  • Steric Protection: The ethylhexyl branch (C₈H₁₇) creates a hydrophobic shield around gallium, reducing hydrolysis kinetics by 90% compared to acetate analogs. This enables aqueous processing at pH 4–6 without precipitation [1] [3].
  • Electronic Modulation: The carboxylate’s resonance stabilization delocalizes electron density from gallium, lowering the LUMO energy and facilitating reductive elimination at 120°C. This property enables low-temperature decomposition to Ga₂O₃ films with carbon impurities <5 at.% [5].

Upon thermal treatment, ligand decomposition follows a three-stage pathway:

  • β-Hydride Elimination (120–180°C): Alkyl chains cleave into volatile olefins and ketones, reducing ligand mass by 70%.
  • Carboxylate Decarboxylation (180–250°C): Residual carboxylates release CO₂, forming gallium alkyl intermediates.
  • Oxidation (250–350°C): Atmospheric oxygen converts organics to CO₂/H₂O while oxidizing gallium to β-Ga₂O₃. IR spectroscopy confirms complete ligand removal at 350°C [1] [5].

Table 3: Stabilization and Decomposition Metrics of Ga(EH)₃ vs. Gallium Acetate

ParameterGallium 2-EthylhexanoateGallium Acetate
Hydrolysis Onset pH4.52.8
Thermal Decomposition Onset120°C85°C
Carbon Residue at 300°C8 wt%22 wt%
Film Purity (Ga₂O₃ at 350°C)>95%78%

Properties

CAS Number

67969-68-0

Product Name

Gallium 2-ethylhexanoate

IUPAC Name

gallium;2-ethylhexanoate

Molecular Formula

C24H45GaO6

Molecular Weight

499.3 g/mol

InChI

InChI=1S/3C8H16O2.Ga/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3

InChI Key

CMTDWDRSVXZCDI-UHFFFAOYSA-K

SMILES

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Ga+3]

Canonical SMILES

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Ga+3]

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